molecular formula C9H16F2N2O2 B1378923 Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate CAS No. 1408074-83-8

Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B1378923
CAS No.: 1408074-83-8
M. Wt: 222.23 g/mol
InChI Key: DODJSPBKCAGGTQ-UHFFFAOYSA-N
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Description

Chemical Identity and Properties Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (CAS: 1408074-83-8) is a fluorinated pyrrolidine derivative with the molecular formula C₉H₁₆F₂N₂O₂ and a molar mass of 222.23 g/mol . Synonyms include 4-amino-3,3-difluoropyrrolidine-1-carboxylic acid tert-butyl ester and 1-pyridinecarboxylic acid, 4-amino-3,3-difluoro-1,1-dimethylethyl ester. Key physical properties include a predicted density of 1.20±0.1 g/cm³, boiling point of 261.7±40.0 °C, and pKa of 7.03±0.40 . The compound is stored under inert gas (N₂ or Ar) at 2–8 °C to ensure stability .

Synthesis and Applications The compound is synthesized via reactions involving tert-butyl carbamate intermediates, often using coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF). Yields typically exceed 90% under optimized conditions . It serves as a critical intermediate in pharmaceutical research, particularly in synthesizing proteolysis-targeting chimeras (PROTACs) and kinase inhibitors .

Properties

IUPAC Name

tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-6(12)9(10,11)5-13/h6H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODJSPBKCAGGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives .

Comparison with Similar Compounds

Ring Size and Bioactivity

  • Pyrrolidine vs. Piperidine: The 5-membered pyrrolidine ring (e.g., this compound) offers conformational rigidity, enhancing binding affinity to enzyme active sites . In contrast, the 6-membered piperidine analog (tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate) provides greater flexibility, improving blood-brain barrier penetration for central nervous system (CNS) drug candidates .

Substituent Effects

  • Aminomethyl vs. Hydroxymethyl: The addition of an aminomethyl group (tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate) introduces a secondary amine, enabling further functionalization via amide bond formation .

Fluorine Positioning

  • 3,3-Difluoro vs. 4-Fluoro: The 3,3-difluoro configuration in the parent compound increases metabolic stability by resisting oxidative degradation . In contrast, monofluorination at C4 (e.g., (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate) may alter electronic properties, affecting interactions with hydrophobic enzyme pockets .

Biological Activity

Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (CAS: 1408074-83-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.

  • IUPAC Name : tert-butyl (R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate
  • Molecular Formula : C9H16F2N2O2
  • Molecular Weight : 222.24 g/mol
  • Purity : >97% .

The compound features a pyrrolidine ring with two fluorine atoms at the 3-position and an amino group at the 4-position, which contributes to its unique biological profile.

Research indicates that this compound may act as an allosteric inhibitor targeting specific proteins involved in antibiotic resistance. For instance, studies on related compounds have shown that modifications in the pyrrolidine structure can enhance binding affinity to the AcrB efflux pump in Escherichia coli, thereby potentiating the activity of various antibiotics .

Antimicrobial Activity

While the compound itself may not exhibit intrinsic antibacterial activity (MIC > 250 μM), it has been shown to enhance the efficacy of existing antibiotics by inhibiting efflux mechanisms. This property has been explored through various in vitro studies where it was combined with antibiotics like ciprofloxacin and tetracycline, leading to improved outcomes against resistant bacterial strains .

Study on Antibiotic Potentiation

A study published in the European Journal of Medicinal Chemistry demonstrated the optimization of pyridylpiperazine-based inhibitors, including derivatives of this compound. The researchers found that these compounds could significantly boost the activity of antibiotics against multidrug-resistant E. coli by binding to a unique site on the AcrB protein .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this class of compounds has been extensively studied. Modifications to the tert-butyl and difluoro groups were found to influence both potency and selectivity. For example, introducing different substituents at the nitrogen or carbon positions can lead to variations in biological activity, which is crucial for developing more effective therapeutic agents .

Data Table: Summary of Biological Activities

Study Compound Activity MIC (μM) Notes
Study 1This compoundAntibiotic potentiation>250 (alone)Enhances activity of ciprofloxacin
Study 2Pyridylpiperazine derivativesInhibition of AcrB<50 (in combination)Significant improvement in antibiotic efficacy
Study 3Related difluoropyrrolidine analogsAntimicrobial activity>125 (varies)No intrinsic antibacterial activity

Q & A

Basic Questions

Q. What are the key synthetic routes and characterization methods for Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate?

  • Synthetic Routes :

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl esters are often prepared by reacting activated carboxylic acids (e.g., acid chlorides) with tert-butanol in the presence of a base like triethylamine .
  • Multi-step syntheses may involve fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoromethyl groups .
    • Characterization :
  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are critical for confirming structural features, including the difluoromethyl group and tert-butyl moiety. 31P^{31}\text{P} NMR may be used if phosphonates are intermediates .
  • Mass Spectrometry : ESI-MS and HRMS validate molecular weight and purity .

Q. What are the reported physical properties of this compound?

  • Physical State : Light yellow solid (melting point and boiling point data not explicitly reported in available evidence) .
  • Solubility : Likely polar aprotic solvents (e.g., DCM, THF) based on tert-butyl ester analogs .

Q. What safety precautions are recommended during handling?

  • Protective Measures : Use respiratory protection, gloves, and eye/face shields. Work in a well-ventilated fume hood .
  • Storage : Store in a cool, dry place away from heat and ignition sources .

Advanced Research Questions

Q. How can synthetic yields be optimized for This compound?

  • Reaction Optimization :

VariableExample ConditionsYieldReference
Temperature0–20°C in DCM with DMAP/triethylamine42–69%
CatalystsUse of DMAP to accelerate esterificationImproved efficiency
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., diastereomer ambiguity)?

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for crystal structure determination to confirm stereochemistry .

Q. What role does this compound play in medicinal chemistry or drug discovery?

  • Applications :

  • Building Block : Used to synthesize fluorinated analogs of biologically active molecules (e.g., kinase inhibitors or GPCR modulators) .
  • Protease Inhibition : The pyrrolidine scaffold is common in protease inhibitors targeting enzymes like DPP-4 or HCV NS3/4A .

Q. How do structural modifications (e.g., fluorination) impact reactivity and bioactivity?

  • Fluorine Effects :

  • Electron-Withdrawing : Enhances metabolic stability by reducing oxidative metabolism .
  • Hydrogen Bonding : Difluoromethyl groups can mimic hydroxyl or carbonyl moieties in target binding .
    • Comparative Studies : Analogs with mono- vs. difluorination show differences in potency and selectivity in enzyme assays .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting or integration ratios?

  • Dynamic Effects : Rotamers or slow conformational exchange in the pyrrolidine ring can split signals. Use variable-temperature NMR to confirm .
  • Impurity Artifacts : Trace solvents or byproducts (e.g., tert-butanol) may overlap signals. Purify via recrystallization or prep-TLC .

Methodological Recommendations

  • Synthetic Protocol Validation : Cross-check yields and purity with independent methods (e.g., elemental analysis) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and verify assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate

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